molecular formula C23H25N3O5 B11224883 methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Cat. No.: B11224883
M. Wt: 423.5 g/mol
InChI Key: DKPHTOFIEPUZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a quinazoline derivative characterized by a 1H-quinazoline-2,4-dione core substituted with a methyl carboxylate group at position 7 and a hexyl chain bearing a benzylamide moiety at position 3.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C23H25N3O5/c1-31-22(29)17-11-12-18-19(14-17)25-23(30)26(21(18)28)13-7-3-6-10-20(27)24-15-16-8-4-2-5-9-16/h2,4-5,8-9,11-12,14H,3,6-7,10,13,15H2,1H3,(H,24,27)(H,25,30)

InChI Key

DKPHTOFIEPUZPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Niementowski Cyclization

Anthranilic acid (1 ) reacts with formamide under thermal conditions (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline (2 ). Subsequent oxidation with hydrogen peroxide or potassium permanganate introduces the 2-oxo group, forming 2,4-dioxo-1H-quinazoline (3 ). This method is favored for its simplicity and scalability, achieving yields of 65–78%.

Grimmel-Guinther-Morgan Synthesis

Alternative routes involve reacting anthranilic acid with acyl chlorides. For instance, treatment with acetyl chloride generates N-acyl anthranilic acid (4 ), which undergoes cyclization in acetic anhydride to form 2-methyl-4H-benzo[d][1,oxazin-4-one (5 ). Hydrazine hydrate or ammonium acetate then mediates ring expansion to the quinazolinone core (6 ). This approach allows for early-stage functionalization at position 3, critical for subsequent hexyl chain incorporation.

Functionalization at Position 3: Hexyl Side-Chain Introduction

The 3-position of the quinazoline core is modified via nucleophilic substitution or alkylation.

Nucleophilic Substitution with 6-Bromohexanoic Acid Derivatives

Quinazolinone (3 ) is treated with 6-bromohexanoyl chloride (7 ) in the presence of DIPEA (N,N-diisopropylethylamine) and acetonitrile. The reaction proceeds via SN2 mechanism, yielding 3-(6-bromohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate (8 ). Optimization studies indicate that elevated temperatures (80°C) and a 1:1.2 molar ratio of 3 to 7 maximize yields (72–85%).

Mitsunobu Reaction for Ether Linkage

In cases where bromide reactivity is insufficient, the Mitsunobu reaction employs 6-hydroxyhexanoic acid (9 ), triphenylphosphine, and diethyl azodicarboxylate (DEAD). This method forms a stable ether linkage at position 3, though yields are moderate (50–60%) due to competing side reactions.

Incorporation of the Benzylamino-6-Oxo Moiety

The terminal bromine in 8 is displaced by benzylamine to install the benzylamino group.

Aminolysis in Polar Aprotic Solvents

Reaction of 8 with excess benzylamine in DMF at 100°C for 12 hours affords methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate (10 ). Catalytic KI enhances nucleophilicity, achieving yields of 88–92%. The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane, 3:7).

Two-Step Amidation Approach

Alternatively, 8 is first converted to 6-aminohexanoic acid (11 ) via hydrolysis with NaOH, followed by coupling with benzylamine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA. This method reduces side-product formation, yielding 85–90% pure product.

Regioselective Esterification at Position 7

The carboxylate group at position 7 is introduced early or late in the synthesis.

Early-Stage Esterification

Methyl anthranilate (12 ) is used as the starting material. Cyclization with formamide directly yields methyl 2,4-dioxo-1H-quinazoline-7-carboxylate (13 ), which undergoes side-chain functionalization as described above. This route simplifies purification but limits flexibility in later stages.

Late-Stage Esterification

Post-functionalization, the free carboxylic acid (14 ) is treated with methanol and thionyl chloride (SOCl2) to form the methyl ester (10 ). This method ensures higher regioselectivity, with yields of 75–80%.

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice : Acetonitrile and DMF are optimal for SN2 reactions, while THF is unsuitable due to poor solubility.

  • Temperature : Side-chain alkylation requires temperatures ≥80°C to overcome activation energy barriers.

Purification Strategies

  • Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates.

  • Recrystallization from ethanol/water mixtures (7:3) improves final product purity (>98%).

Common Side Reactions

  • Over-alkylation at position 3, mitigated by controlling stoichiometry.

  • Ester hydrolysis during amidation, addressed by using anhydrous conditions.

Analytical Characterization

Critical spectroscopic data for 10 :

  • 1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H, H-5), 7.78 (d, J = 8.4 Hz, 1H, H-8), 7.35–7.28 (m, 5H, Ar-H), 4.37 (t, J = 6.8 Hz, 2H, CH2N), 3.88 (s, 3H, OCH3), 2.45–2.38 (m, 4H, hexyl CH2), 1.62–1.55 (m, 4H, hexyl CH2).

  • HRMS : m/z calculated for C24H24N3O5 [M+H]+: 434.1712; found: 434.1709 .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinazoline core with distinct functional groups, which contribute to its reactivity and biological activity. The presence of the benzylamino group enhances its interaction with biological targets, making it a valuable candidate for therapeutic applications.

Scientific Research Applications

  • Chemistry
    • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for modifications that can yield derivatives with enhanced properties.
  • Biology
    • Enzyme Inhibition : Research indicates that methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate can inhibit specific enzymes, which may play a role in metabolic pathways or disease processes. This inhibition can lead to therapeutic effects in various conditions.
    • Receptor Binding : Studies have shown that this compound can bind to certain receptors, potentially modulating their activity and influencing cellular responses.
  • Medicine
    • Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. Its mechanism may involve the modulation of signaling pathways associated with cell growth and survival .
    • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens, showing promise as a potential treatment for bacterial infections .
  • Industry
    • Material Development : In industrial applications, this compound is explored for its potential in developing new materials with specific chemical properties tailored for various applications .

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of specific substitutions on the quinazoline ring in enhancing anticancer activity .
  • Antimicrobial Efficacy : In another investigation, this compound was tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain derivatives showed potent antimicrobial effects, suggesting potential applications in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoquinazolinone 12 ()

  • Structure : Features a benzo[h]quinazolin-4(3H)-one core with a hydroxycyclohexyl group at position 3 and a pyridinylmethyl substituent at position 5.
  • Key Differences: The target compound has a hexyl-benzylamide chain instead of the pyridinylmethyl group. Benzoquinazolinone 12 includes a hydroxycyclohexyl group, which enhances hydrogen-bonding capacity compared to the target’s linear hexyl chain.
  • Functional Implications: The hydroxycyclohexyl group in benzoquinazolinone 12 likely improves solubility and target binding affinity, as seen in its reported high functional potency in preliminary studies . The target’s benzylamide moiety may confer distinct pharmacokinetic properties, such as altered metabolic stability or membrane permeability.

Benzodithiazine Derivatives ()

These compounds share a 1,4,2-benzodithiazine-1,1-dioxide core but differ in substituents:

  • Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (): Substituents: Chlorine at position 6, methylhydrazino at position 3, and methyl carboxylate at position 6. Properties: Melting point (252–253°C), IR peaks for SO₂ (1340, 1155 cm⁻¹), and NMR-confirmed hydrazine structure .
  • Dihydroxybenzylidene Derivatives ():
    • Example: Compound 15 () has a 2,4-dihydroxybenzylidene group, introducing additional hydrogen-bonding sites.
    • Impact of Substituents :
  • The dihydroxybenzylidene group lowers melting points (e.g., 310–311°C for compound 15 vs. 318–319°C for compound 6 with a methyl group) due to reduced crystallinity .
  • IR data show shifts in C=O and C=N stretches (1615–1630 cm⁻¹), indicating electronic effects from substituents.
Compound Class Core Structure Key Substituents Melting Point (°C) Notable IR Peaks (cm⁻¹) Reference
Target Quinazoline 1H-quinazoline-2,4-dione Hexyl-benzylamide, methyl carboxylate N/A N/A N/A
Benzoquinazolinone 12 Benzo[h]quinazolin-4-one Hydroxycyclohexyl, pyridinylmethyl N/A N/A
Benzodithiazine () Benzodithiazine-1,1-dioxide Cl, methylhydrazino, methyl carboxylate 252–253 1740 (C=O), 1340, 1155 (SO₂)
Benzodithiazine (Compound 15) Benzodithiazine-1,1-dioxide Cl, 2,4-dihydroxybenzylidene, methyl carboxylate 310–311 1615 (C=N), 1330, 1150 (SO₂)

Thiazolo[3,2-a]pyrimidine Carboxylate ()

  • Structure: A thiazolo-pyrimidine hybrid with a dimethylaminobenzylidene group and thiophene substituent.
  • The ester group (common in both) suggests similar hydrolytic stability concerns.

Research Findings and Implications

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl in benzodithiazines) increase melting points and stabilize SO₂ vibrations .
    • Hydroxy groups (e.g., dihydroxybenzylidene in compound 15) reduce crystallinity but enhance solubility and intermolecular interactions .
  • Biological Relevance: Benzoquinazolinone 12’s potency highlights the importance of rigid substituents (e.g., cyclohexyl) for target binding . The target’s flexible hexyl chain may offer tunable pharmacokinetics but could reduce selectivity.

Biological Activity

Methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a novel compound within the quinazoline family, known for its diverse biological activities. Quinazolines have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Quinazoline ring system
  • Functional Groups : Carboxylate, dioxo groups, and a benzylamino side chain

1. Anti-Cancer Activity

Research indicates that quinazoline derivatives exhibit significant anti-cancer properties. For instance:

  • Mechanism of Action : Compounds similar to this compound have been shown to disrupt microtubule formation in cancer cells, leading to apoptosis. A study demonstrated that analogs caused nuclear fragmentation and cell cycle arrest in MCF-7 breast cancer cells .
  • Efficacy : The compound was tested against various cancer cell lines with promising results. For example, certain derivatives displayed IC50 values in the low micromolar range (e.g., 7.52 μM against HeLa cells) .

2. Antimicrobial Activity

Quinazoline derivatives also display antimicrobial properties:

  • Testing : In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups significantly enhances this activity .
  • Results : Compounds with structural similarities to this compound have demonstrated effective inhibition against Mycobacterium tuberculosis with varying degrees of potency .

3. Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent stems from its ability to inhibit soluble epoxide hydrolase (sEH):

  • Mechanism : Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known to reduce inflammation and improve endothelial function .
  • Research Findings : Quinazolinone derivatives have been identified as selective sEH inhibitors with IC50 values ranging from 0.30 to 0.66 μM, suggesting a strong potential for therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • Key Modifications : The introduction of specific substituents on the quinazoline ring significantly influences biological activity. For instance, the presence of a benzylamino group enhances both anti-cancer and antimicrobial activities by improving lipophilicity and binding affinity to target enzymes .

Case Studies

Several studies have highlighted the biological activities associated with similar quinazoline compounds:

  • Anti-Cancer Study : A hybrid analog based on quinazoline was tested against 18 human cancer cell lines, showing significant anti-proliferative effects .
  • Antimicrobial Study : Ethyl thiazolo quinazoline derivatives demonstrated potent antibacterial activity against multiple strains, suggesting a promising avenue for developing new antibiotics .

Q & A

Basic: What are the recommended synthetic routes for methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazoline core. A general approach includes:

  • Step 1: Condensation of substituted benzylamine with a hexanoic acid derivative to form the 6-(benzylamino)-6-oxohexyl side chain. This may use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
  • Step 2: Introduction of the methyl carboxylate group at position 7 via nucleophilic substitution or esterification. Methanol and catalytic sulfuric acid are common reagents for ester formation .
  • Step 3: Cyclization to form the 2,4-dioxo-quinazoline scaffold using urea or thiourea in acidic media (e.g., acetic acid) .

Optimization Tips:

  • Use temperature-controlled environments (±2°C) to minimize side reactions.
  • Monitor intermediates via TLC or HPLC to ensure step completion .
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:
Key techniques include:

  • HPLC-PDA/MS: Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% formic acid) to assess purity (>98%) and detect degradation products .
  • NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d6 or CDCl3) to confirm substituent positions. For example, the benzylamino proton resonates at δ 7.2–7.4 ppm, while the quinazoline carbonyls appear at δ 160–170 ppm .
  • X-ray Crystallography: Single-crystal analysis to resolve stereochemical ambiguities and validate bond lengths/angles .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR peak overlaps or unexpected MS fragments) for this compound?

Methodological Answer:

  • Comparative Analysis: Use literature data from structurally analogous quinazolines to assign ambiguous peaks. For example, compare 2,4-dioxo-quinazoline derivatives to identify consistent carbonyl signals .
  • Isotopic Labeling: Introduce deuterated benzylamine during synthesis to track fragmentation patterns in MS and confirm side-chain incorporation .
  • 2D NMR Techniques: Employ HSQC and HMBC to resolve overlapping signals. For instance, HMBC correlations between the methyl carboxylate and C7 of the quinazoline core confirm regiochemistry .

Advanced: What experimental strategies are suitable for investigating the compound’s stability under different pH and temperature conditions?

Methodological Answer:

  • Split-Plot Design: Use a randomized block design with pH (3–10) and temperature (4°C, 25°C, 40°C) as factors. Prepare buffers (phosphate, citrate, borate) and incubate the compound for 0–30 days. Sample aliquots at intervals for HPLC analysis .
  • Degradation Kinetics: Fit data to first-order or Arrhenius models to predict shelf-life. For example, calculate activation energy (Ea) from Arrhenius plots to assess thermal liability .

Advanced: How to design a study assessing the compound’s potential as a kinase inhibitor, including control groups and statistical methods?

Methodological Answer:

  • In Vitro Assays: Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence assays. Include controls:
    • Positive Control: Staurosporine (pan-kinase inhibitor).
    • Negative Control: DMSO vehicle.
  • Dose-Response Curves: Test 0.1–100 µM concentrations in triplicate. Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .
  • Statistical Analysis: Apply ANOVA with Tukey’s post-hoc test to compare inhibition across kinases (p < 0.05 significance) .

Advanced: What methodologies are used to identify degradation products of this compound in environmental matrices?

Methodological Answer:

  • Abiotic Transformation Studies: Expose the compound to simulated sunlight (UV-Vis, 300–800 nm) and analyze photoproducts via LC-QTOF-MS. Use molecular networking (e.g., GNPS) to cluster related ions .
  • Biotic Degradation: Incubate with soil microcosms (OECD 307 guidelines). Extract metabolites using SPE (solid-phase extraction) and identify via HRMS/MS. Compare fragmentation patterns to databases (e.g., mzCloud) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.